molecular formula C10H15NO2 B13791910 ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate

ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate

Cat. No.: B13791910
M. Wt: 181.23 g/mol
InChI Key: BDDYLYGWEZEQEZ-CIUDSAMLSA-N
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Description

Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Van Leusen pyrrole synthesis is a well-known method that utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and uses easily available starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h3-4,7-9,11H,2,5-6H2,1H3/t7-,8-,9-/m0/s1

InChI Key

BDDYLYGWEZEQEZ-CIUDSAMLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC=C[C@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CC=CC2CN1

Origin of Product

United States

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